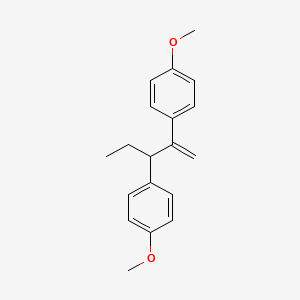
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes two methoxy groups and a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide, followed by a Wittig reaction to introduce the propenyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 1-(1-Ethyl-2-(4-methoxyphenyl)ethyl)-4-methoxybenzene.
Substitution: Formation of 4-methoxy-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and propenyl chain play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethyl-2-(4-hydroxyphenyl)-2-propenyl)-4-methoxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group on the aromatic ring.
Uniqueness
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups with the propenyl chain provides distinct properties that differentiate it from similar compounds.
Propiedades
Número CAS |
83303-83-7 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3 |
Clave InChI |
FSOCMCMBWWBSSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


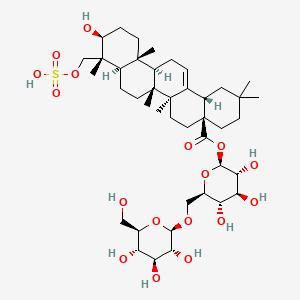
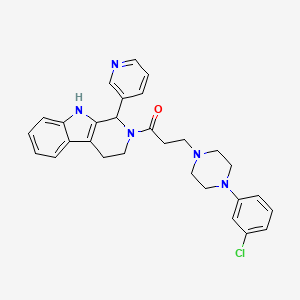
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
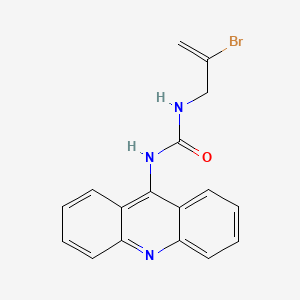
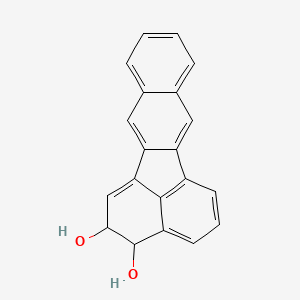
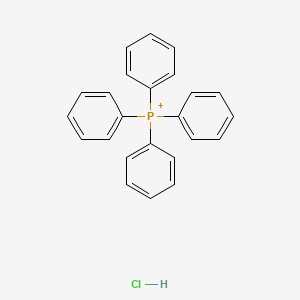

![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)

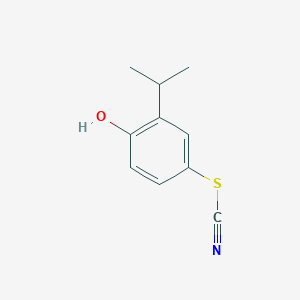

![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
